
4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID
描述
4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a 3,4-dichloroaniline moiety, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID typically involves the reaction of 3,4-dichloroaniline with a suitable precursor under controlled conditions. One common method includes the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . This process requires specific additives to prevent dehalogenation and reactors made of special steel alloys to inhibit corrosion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas and metal catalysts like palladium or platinum are frequently used.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, such as 3,4-dichlorophenyl isocyanate and 2-chlorohydroquinone .
科学研究应用
4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various herbicides and dyes.
Biology: The compound is used in studies related to the biodegradation of environmental contaminants.
Medicine: Research explores its potential as a pharmacological agent due to its unique chemical structure and reactivity.
Industry: It is employed in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzymatic activities or the disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
4-(3,4-DICHLOROANILINO)-4-OXO-3-TETRAHYDRO-2-FURANYLBUTANOIC ACID is unique due to its specific substitution pattern and the presence of a tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other dichloroaniline derivatives. This uniqueness makes it valuable for specialized applications in various fields.
属性
IUPAC Name |
4-(3,4-dichloroanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c15-10-4-3-8(6-11(10)16)17-14(20)9(7-13(18)19)12-2-1-5-21-12/h3-4,6,9,12H,1-2,5,7H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVKFZDTYBKBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethylphenoxy)-1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B3961165.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3961167.png)
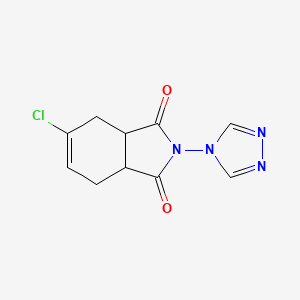
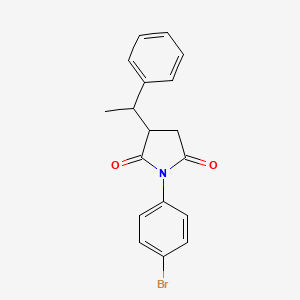
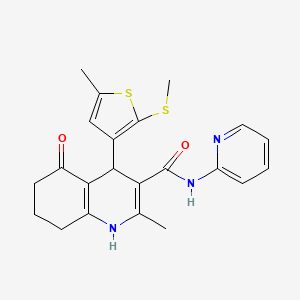
![Ethyl 2-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961181.png)
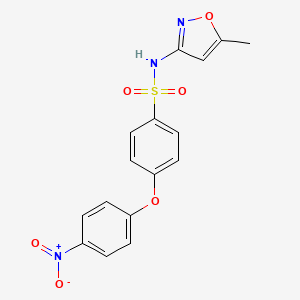
![6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-[phenyl(piperidin-1-yl)methyl]chromen-4-one](/img/structure/B3961196.png)

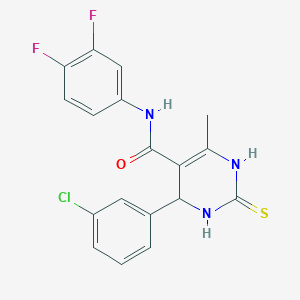
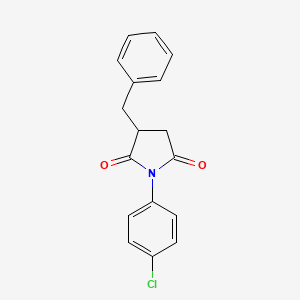
![2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone](/img/structure/B3961223.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3961228.png)
![5-[1'-phenyl-5-(trifluoromethyl)-1H,1'H-4,4'-bipyrazol-3-yl]-1,3-benzodioxol-4-ol](/img/structure/B3961242.png)
